molecular formula C19H17NO4 B14049606 Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B14049606
M. Wt: 323.3 g/mol
InChI Key: WUTYMWYIYDDGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-7-phenoxy-3-isoquinolinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Hydroxy-7-phenoxyisoquinoline-3-carboxylic acid: Similar structure but lacks both the methyl group and the ester group.

Uniqueness

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the presence of both the methyl group at the 1-position and the ethyl ester group. These structural features contribute to its distinct chemical properties and potential biological activities .

Biological Activity

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by an isoquinoline core with various substituents. Its molecular formula is C17H17NO4C_{17}H_{17}NO_4 with a molecular weight of approximately 295.29 g/mol. The compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, including drugs targeting anemia and cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, enzymes crucial for regulating erythropoiesis under hypoxic conditions. By inhibiting these enzymes, the compound stabilizes HIF levels, promoting erythropoietin production and thus potentially treating anemia associated with chronic kidney disease (CKD) .

Additionally, studies suggest that this compound exhibits antimicrobial and anticancer properties. Its mechanism may involve the modulation of various biochemical pathways through enzyme inhibition or receptor interaction .

Biological Activity Overview

Activity Description
Antimicrobial Exhibits activity against various microbial strains, suggesting potential use in infection treatment.
Anticancer Demonstrated significant cytotoxic effects on cancer cell lines, particularly in inducing apoptosis.
Erythropoiesis Inhibits prolyl hydroxylases, enhancing erythropoietin production under low oxygen conditions.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the antitumor effects of derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a complete reduction in tumor cell viability upon treatment, indicating strong anticancer potential .
  • Erythropoiesis Modulation :
    Clinical investigations into compounds targeting HIF pathways revealed that this compound can effectively correct anemia in CKD patients by stabilizing HIF levels and promoting erythropoietin synthesis .
  • Mechanistic Studies :
    Molecular docking studies have suggested favorable interactions between this compound and specific cancer-related receptors, supporting its potential as a therapeutic agent against various malignancies .

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYMWYIYDDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.